

An In-depth Technical Guide to Meperidine (Pethidine)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Meridine*

Cat. No.: *B159762*

[Get Quote](#)

Note to the reader: The term "**Meridine**" is a common misspelling. This guide pertains to the synthetic opioid analgesic Meperidine, also known as Pethidine or by its trade name Demerol®. There is a distinct, less common marine alkaloid also named **Meridine**, but given the context of a guide for drug development professionals, the focus of this document is the widely used pharmaceutical agent.^{[1][2]}

Introduction

Meperidine (Pethidine) is a synthetic opioid analgesic belonging to the phenylpiperidine class.^[3] First synthesized in 1938 as an anticholinergic agent, its analgesic properties were discovered shortly thereafter.^[2] It is clinically used for the relief of moderate to severe acute pain, such as postoperative pain and pain during labor.^{[4][5]} Meperidine acts primarily as a μ -opioid receptor agonist, exerting its effects on the central nervous system (CNS) to alter the perception of and response to pain.^{[6][7]} It is classified as a Schedule II controlled substance due to its potential for abuse and addiction.^{[4][6]}

Chemical Structure and Properties

Meperidine is characterized by a central piperidine ring substituted at position 1 with a methyl group and at position 4 with both a phenyl group and an ethoxycarbonyl group.^[4] This structure is fundamental to its interaction with opioid receptors.

Chemical Structure of Meperidine

Physicochemical and Pharmacokinetic Properties

The key quantitative properties of Meperidine are summarized in the table below. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Reference(s)
IUPAC Name	ethyl 1-methyl-4-phenylpiperidine-4-carboxylate	[4][8]
Molecular Formula	C ₁₅ H ₂₁ NO ₂	[4][8][9]
Molecular Weight	247.33 g/mol	[4][8][9]
CAS Number	57-42-1	[4][8]
SMILES	CCOC(=O)C1(CCN(C)CC1)c2cccc2	[9]
Oral Bioavailability	~50%	[10]
Protein Binding	65-75%	[5]
Metabolism	Hepatic (primarily by CYP3A4 and CYP2B6) to normeperidine (active)	[5][10][11]
Elimination Half-Life	3 to 8 hours (Meperidine); ~20.6 hours (Normeperidine)	[10]
Excretion	Primarily renal	[5][10]

Mechanism of Action and Signaling Pathway

Meperidine's primary analgesic effect is mediated through its action as an agonist at μ -opioid receptors in the central nervous system.[6][7][10] Binding to these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade that ultimately reduces neuronal excitability and inhibits the transmission of pain signals.

The key steps in the signaling pathway are:

- Receptor Binding: Meperidine binds to the extracellular domain of the μ -opioid receptor.
- G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/Go). The G α subunit exchanges GDP for GTP and dissociates from the G β dimer.
- Inhibition of Adenylyl Cyclase: The activated G α subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- Ion Channel Modulation: The G β dimer directly interacts with ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.
- Reduced Neurotransmitter Release: The combined effects of hyperpolarization and reduced calcium influx decrease the release of nociceptive (pain-related) neurotransmitters such as substance P, GABA, and dopamine from the presynaptic terminal.^[7]

This overall mechanism leads to the inhibition of ascending pain pathways, altering pain perception and producing analgesia.^{[6][7]} Meperidine also demonstrates activity at κ -opioid receptors, which is thought to contribute to its unique anti-shivering properties.^{[6][10]}

Meperidine's μ -Opioid Receptor Signaling Pathway.

Experimental Protocols

Example Protocol: Quantification of Meperidine and Normeperidine in Plasma by LC-MS/MS

This section outlines a general methodology for the simultaneous determination of meperidine and its active metabolite, normeperidine, in human plasma, a critical analysis in pharmacokinetic and toxicological studies.

1. Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying meperidine and normeperidine.

2. Materials and Reagents:

- Meperidine and Normeperidine reference standards
- Internal Standard (IS), e.g., Meperidine-d5
- HPLC-grade acetonitrile, methanol, and water
- Formic acid
- Human plasma (blank, drug-free)
- Solid Phase Extraction (SPE) cartridges

3. Sample Preparation (Solid Phase Extraction):

- Thaw plasma samples to room temperature.
- To 200 μ L of plasma, add 20 μ L of the Internal Standard working solution.
- Vortex mix for 10 seconds.
- Add 500 μ L of a buffer (e.g., phosphate buffer, pH 6.0) and vortex.
- Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the pre-treated plasma sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions:

- LC System: Agilent 1200 series or equivalent
- Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 μ m)
- Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Mass Spectrometer: API 4000 or equivalent triple quadrupole
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Detection: Multiple Reaction Monitoring (MRM)
 - Meperidine transition: e.g., m/z 248.2 \rightarrow 220.2
 - Normeperidine transition: e.g., m/z 234.2 \rightarrow 160.1
 - IS transition: e.g., m/z 253.2 \rightarrow 225.2

5. Data Analysis:

- Construct calibration curves by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.
- Use a weighted ($1/x^2$) linear regression to determine the concentrations of meperidine and normeperidine in the quality control and unknown samples.

This protocol provides a framework; specific parameters such as MRM transitions and gradient conditions must be optimized for the particular instrumentation used.

Conclusion

Meperidine remains a relevant compound in the study of opioid analgesics. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action

is essential for researchers in pharmacology and drug development. Its distinct metabolic profile, particularly the formation of the active and potentially toxic metabolite normeperidine, necessitates careful consideration in clinical applications and highlights the importance of precise analytical methods for its quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Meridine | C18H9N3O2 | CID 72473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Meperidine [scholars.duke.edu]
- 3. Pethidine - Wikipedia [en.wikipedia.org]
- 4. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. openanesthesia.org [openanesthesia.org]
- 7. What is the mechanism of Meperidine Hydrochloride? [synapse.patsnap.com]
- 8. Meperidine [webbook.nist.gov]
- 9. GSRS [precision.fda.gov]
- 10. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Demerol (Meperidine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Meperidine (Pethidine)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b159762#what-is-the-chemical-structure-of-meridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com